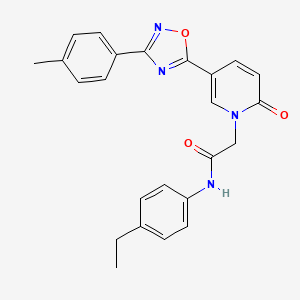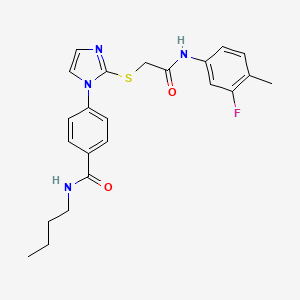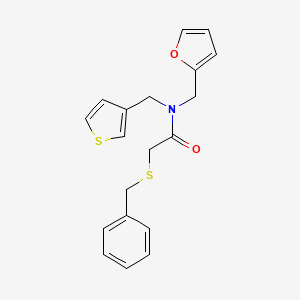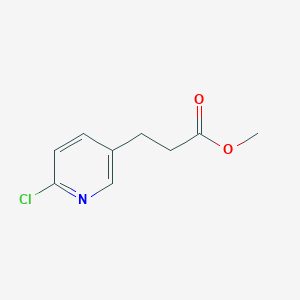
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, also known as PTIQS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PTIQS belongs to the class of tetrahydroisoquinoline derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide exerts its pharmacological effects by binding to the dopamine D2 receptor and the sigma-1 receptor. It has been shown to inhibit the activity of the monoamine oxidase enzyme and increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has also been shown to modulate the activity of ion channels and transporters, which can affect the release and uptake of neurotransmitters.
Biochemical and Physiological Effects:
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor activity, and vasodilation. It has been shown to increase the levels of antioxidants and reduce the levels of pro-inflammatory cytokines in the brain, which can protect against oxidative stress and inflammation. 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In cardiovascular diseases, 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been shown to relax the smooth muscles of blood vessels and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D2 receptor and the sigma-1 receptor. It can be easily synthesized using a multi-step process and is stable under various conditions. However, 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, including its potential as a therapeutic agent for neurodegenerative diseases, cancer, and cardiovascular diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. The development of novel 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide derivatives with improved solubility and bioavailability is also an area of interest. Additionally, the potential use of 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide as a tool for studying the dopamine D2 receptor and the sigma-1 receptor in various physiological and pathological conditions is an area of future research.
Méthodes De Synthèse
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-propionyl-1,2,3,4-tetrahydroisoquinoline-7-amine in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product, 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been studied for its anti-tumor properties and its potential as a chemotherapeutic agent. In cardiovascular diseases, 4-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has been shown to have vasodilatory effects and can potentially be used in the treatment of hypertension.
Propriétés
IUPAC Name |
4-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-10-9-13-3-6-16(11-14(13)12-21)20-25(23,24)17-7-4-15(19)5-8-17/h3-8,11,20H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOJGGUVPGDYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)
![2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2848657.png)




![1-(Azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2848664.png)
![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)
![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)